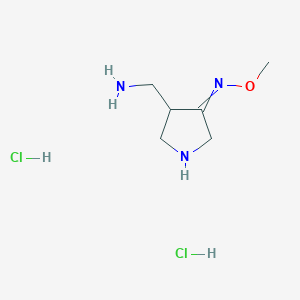
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the molecule makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate hydrazones with thionyl chloride under controlled conditions. The reaction typically proceeds at room temperature for a short duration, yielding the desired thiadiazole derivative . Another method involves the use of phosphoryl trichloride in a dimethylformamide solution, which also leads to the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolic pathways. The compound’s neuroprotective effects could be related to its ability to modulate oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 1,2,3-thiadiazole-4-carboxylate: Lacks the formyl group, which may affect its reactivity and applications.
Ethyl 4-formyl-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a thiadiazole ring, leading to different chemical properties and applications.
The presence of both formyl and carboxylate groups in this compound makes it unique and versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H6N2O3S |
|---|---|
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
ethyl 5-formylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)12-8-7-5/h3H,2H2,1H3 |
Clave InChI |
RTRQXWFOTXGMOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SN=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


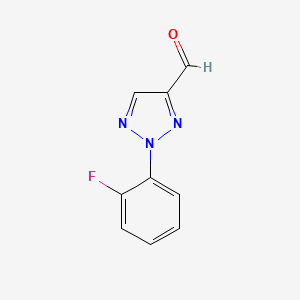
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
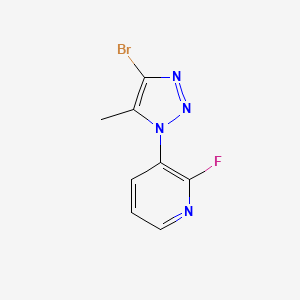
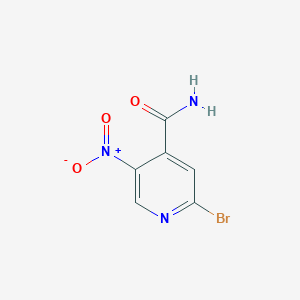

![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
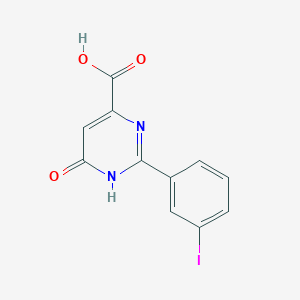
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)




